3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
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Overview
Description
3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of nitro, phenylsulfanyl, benzenecarbaldehyde, and dichlorobenzyl oxime functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-(phenylsulfanyl)benzenecarbaldehyde to introduce the nitro group, followed by the formation of the oxime derivative through the reaction with hydroxylamine and 2,6-dichlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Formation of 3-amino-4-(phenylsulfanyl)benzenecarbaldehyde.
Reduction: Formation of 3-nitro-4-(phenylsulfanyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfanyl and oxime groups contribute to the compound’s binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde
- 4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
- 3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
Uniqueness
3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both nitro and oxime groups allows for versatile chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(3-nitro-4-phenylsulfanylphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3S/c21-17-7-4-8-18(22)16(17)13-27-23-12-14-9-10-20(19(11-14)24(25)26)28-15-5-2-1-3-6-15/h1-12H,13H2/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYSKTGEIVKIPN-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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